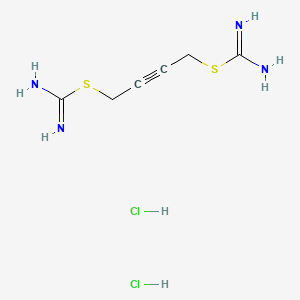
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl- typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid. This inhibition occurs through competition with PABA for binding to dihydrofolate synthetase, an intermediate in the synthesis of tetrahydrofolic acid (THF). This disruption in THF synthesis ultimately inhibits bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfamerazine: Shares structural similarities and is used for similar antibacterial purposes.
Uniqueness
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide is unique due to its specific structural configuration, which provides it with distinct pharmacokinetic properties. Its ability to inhibit bacterial growth through the disruption of THF synthesis makes it a valuable antibacterial agent .
Propriétés
Numéro CAS |
63826-13-1 |
|---|---|
Formule moléculaire |
C13H16N4O2S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-9-8-10(2)16-13(15-9)17(3)20(18,19)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3 |
Clé InChI |
FNCVREIVVKCFBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N(C)S(=O)(=O)C2=CC=C(C=C2)N)C |
SMILES canonique |
CC1=CC(=NC(=N1)N(C)S(=O)(=O)C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B1659111.png)
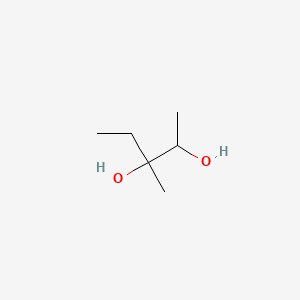
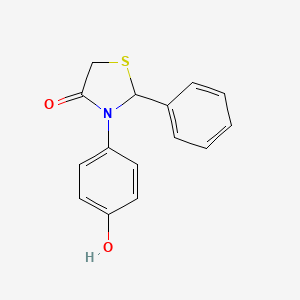
![N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E](/img/structure/B1659116.png)
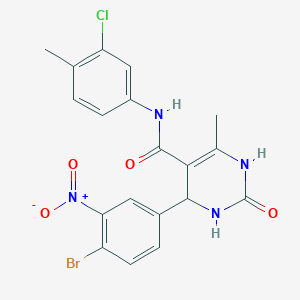
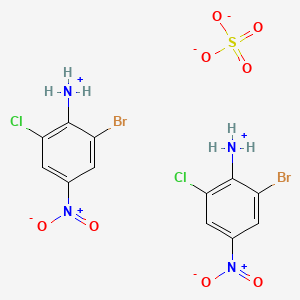
![(5E)-1-(4-bromo-2-methylphenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659121.png)
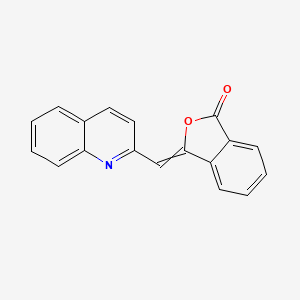
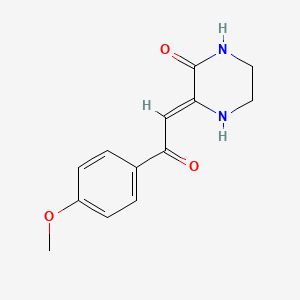
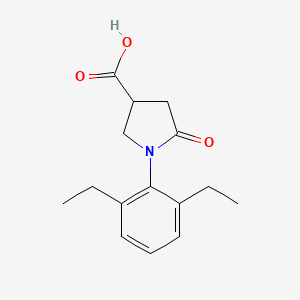
![[(5-methyl-6-oxo-3,4-dihydro-2H-naphthalen-1-yl)amino] 3,4-dimethoxybenzoate](/img/structure/B1659129.png)
![(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B1659130.png)
![[4-[(E)-hydroxyiminomethyl]phenyl] 4-bromobenzoate](/img/structure/B1659131.png)
